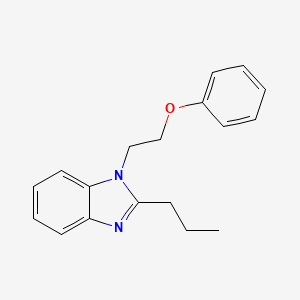
1-(2-Phenoxyethyl)-2-propylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenoxyethyl)-2-propylbenzimidazole is a chemical compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-Phenoxyethyl)-2-propylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenoxyethanol and 2-propylbenzimidazole.
Reaction Conditions: The reaction involves the alkylation of 2-propylbenzimidazole with 2-phenoxyethanol under basic conditions. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3).
Procedure: The reaction mixture is heated to reflux in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
1-(2-Phenoxyethyl)-2-propylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced benzimidazole derivatives.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce various functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives.
Scientific Research Applications
1-(2-Phenoxyethyl)-2-propylbenzimidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers study the compound’s effects on cellular processes, such as apoptosis and cell proliferation, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules or as a building block in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)-2-propylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the suppression of cell growth and proliferation. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
1-(2-Phenoxyethyl)-2-propylbenzimidazole can be compared with other similar compounds, such as:
2-Phenylbenzimidazole: This compound lacks the phenoxyethyl group and may have different biological activities and properties.
2-Propylbenzimidazole: This compound lacks the phenoxyethyl group and may have different biological activities and properties.
1-(2-Methoxyethyl)-2-propylbenzimidazole: This compound features a methoxyethyl group instead of a phenoxyethyl group, which may result in different chemical and biological properties.
Properties
IUPAC Name |
1-(2-phenoxyethyl)-2-propylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-2-8-18-19-16-11-6-7-12-17(16)20(18)13-14-21-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDDPIGUOCEBPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
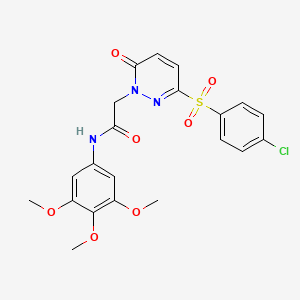

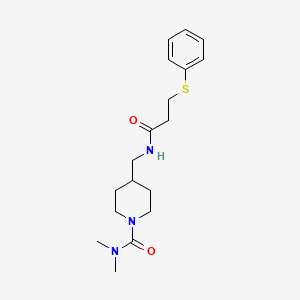
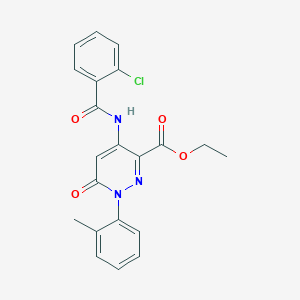
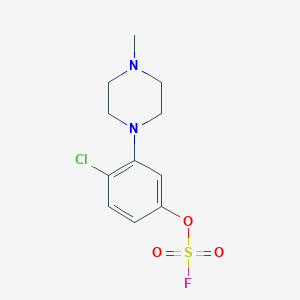
![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)
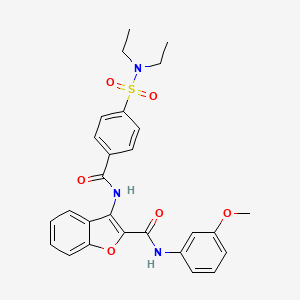
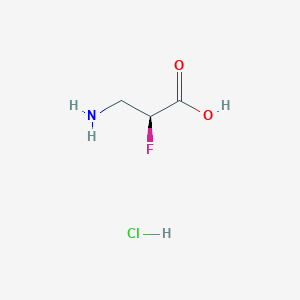
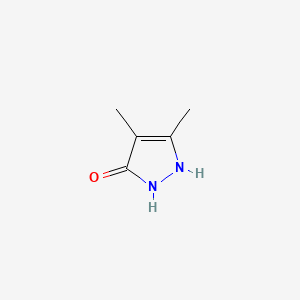
![(1S,3R,4S)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2401763.png)
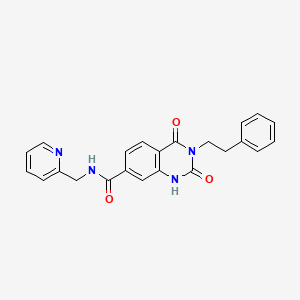
![2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl acetate](/img/structure/B2401766.png)
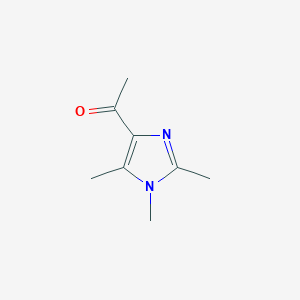
![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2401772.png)
